4,6-Dichloro-2-(oxolan-2-yl)pyrimidine
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Overview
Description
4,6-Dichloro-2-(oxolan-2-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions, and an oxolane (tetrahydrofuran) ring at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(oxolan-2-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with oxolane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(oxolan-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxolane ring can be oxidized to form lactones or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Lactones or carboxylic acids.
Reduction Products: Alcohols or ethers.
Scientific Research Applications
4,6-Dichloro-2-(oxolan-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(oxolan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Lacks the oxolane ring, making it less versatile in certain applications.
2-(Oxolan-2-yl)pyrimidine:
Uniqueness
4,6-Dichloro-2-(oxolan-2-yl)pyrimidine is unique due to the presence of both chlorine atoms and the oxolane ring, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
IUPAC Name |
4,6-dichloro-2-(oxolan-2-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJXHFZMHHYKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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